molecular formula C24H24ClN5O2 B2446533 3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-56-8

3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2446533
CAS No.: 923399-56-8
M. Wt: 449.94
InChI Key: COBLMITVLPUGSE-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

One significant application of this compound is in the potential treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Research has shown that tetrahydropyrimido[2,1-f]purinediones, including variations with chloro-substituted phenyl and benzyl residues, exhibit potent monoamine oxidase B (MAO-B) inhibition. These compounds also show dual-target inhibition, acting as both A1 and A2A adenosine receptor antagonists, which can be beneficial for neurodegenerative diseases (Koch et al., 2013). Another study highlights similar findings with 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which have shown potential as multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).

Anti-inflammatory Activity

Another application is in the anti-inflammatory domain. Compounds based on the pyrimidopurinedione ring system, including those with benzyl substitutions, have demonstrated anti-inflammatory activity. This activity was observed in the adjuvant-induced arthritis rat model, with some compounds showing comparable potency to naproxen, a common anti-inflammatory drug (Kaminski et al., 1989).

Antidepressant and Anxiolytic Activity

The pyrimido[2,1-f]purine-2,4-dione derivatives, including those with arylpiperazine, have been found to possess high affinity for 5-HT1A receptors. These compounds, through their interaction with serotonin receptors, may exhibit antidepressant and anxiolytic-like activities, as indicated by various in vitro and in vivo pharmacological evaluations (Jurczyk et al., 2004).

Molecular Modeling and Anticancer Activity

Some novel compounds, including purine-diones and pyridopyrimidine-diones, have been designed and synthesized based on this molecular structure. These have been tested for their anticancer activity, demonstrating significant potential against certain cancer cell lines, like the human breast cancer cell line MCF-7 (Hayallah, 2017).

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-7-4-10-19(16(15)2)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-5-9-18(25)13-17/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLMITVLPUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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